molecular formula C18H28N2O3S B10870573 ethyl 2-[(N-butyl-beta-alanyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-[(N-butyl-beta-alanyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10870573
M. Wt: 352.5 g/mol
InChI Key: NCIPIAZJBCRONS-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(butylamino)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(butylamino)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common approach is to start with the benzothiophene core and introduce the butylamino and propanoyl groups through a series of reactions. These reactions often require specific catalysts and conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(butylamino)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.

Scientific Research Applications

Ethyl 2-{[3-(butylamino)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It could be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(butylamino)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects.

Comparison with Similar Compounds

Ethyl 2-{[3-(butylamino)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared to other similar compounds, such as:

    Ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound has a similar core structure but different substituents, which can lead to different properties and applications.

    Indole derivatives: These compounds also contain a heterocyclic core and have diverse biological activities, making them useful for comparison in terms of structure-activity relationships.

The uniqueness of ethyl 2-{[3-(butylamino)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate lies in its specific combination of functional groups and the resulting properties, which can be tailored for various applications through chemical modifications.

Properties

Molecular Formula

C18H28N2O3S

Molecular Weight

352.5 g/mol

IUPAC Name

ethyl 2-[3-(butylamino)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H28N2O3S/c1-3-5-11-19-12-10-15(21)20-17-16(18(22)23-4-2)13-8-6-7-9-14(13)24-17/h19H,3-12H2,1-2H3,(H,20,21)

InChI Key

NCIPIAZJBCRONS-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC

Origin of Product

United States

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